4-[3-(2-Methylpyrrolidin-1-yl)pyrrolidin-1-yl]aniline
Overview
Description
4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine is a complex organic compound that features a bipyrrolidine structure attached to a phenylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine typically involves multi-step organic reactions. One common method involves the reaction of 2-methylpyrrolidine with a phenylamine derivative under controlled conditions. The process may include steps such as:
Formation of the bipyrrolidine core: This can be achieved through cyclization reactions involving suitable precursors.
Attachment of the phenylamine group: This step often involves nucleophilic substitution reactions where the bipyrrolidine core reacts with a phenylamine derivative.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common solvents used in these reactions include dichloromethane, ethyl acetate, and chloroform .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolone derivatives: These compounds share a similar pyrrolidine structure and have diverse biological activities.
Pyrrolidinone derivatives: These compounds are also structurally related and have applications in medicinal chemistry.
Uniqueness
4-(2-Methyl-[1,3’]bipyrrolidinyl-1’-yl)-phenylamine is unique due to its specific bipyrrolidine-phenylamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H23N3 |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
4-[3-(2-methylpyrrolidin-1-yl)pyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C15H23N3/c1-12-3-2-9-18(12)15-8-10-17(11-15)14-6-4-13(16)5-7-14/h4-7,12,15H,2-3,8-11,16H2,1H3 |
InChI Key |
ADEHHNQEZMQYGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C2CCN(C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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